Thermal Degradation Stability: Pyridoxine vs. Pyridoxal vs. Pyridoxamine in Liquid Food Model Systems
Pyridoxine exhibits substantially greater resistance to thermal degradation than pyridoxal or pyridoxamine in liquid food model systems [1].
| Evidence Dimension | Thermal stability (relative degradation rate) |
|---|---|
| Target Compound Data | Activation energy for total B6 loss = 27.3 kcal/mol |
| Comparator Or Baseline | Pyridoxal: Activation energy = 20.8 kcal/mol; Pyridoxamine: Activation energy = 23.7 kcal/mol |
| Quantified Difference | Approximately 2.5- to 3.5-fold greater stability than pyridoxal and pyridoxamine |
| Conditions | Casein-based liquid model food systems under thermal processing |
Why This Matters
For fortified food, beverage, or nutraceutical manufacturing involving thermal processing, pyridoxine offers superior retention and consistent label claims compared to pyridoxal or pyridoxamine.
- [1] Gregory JF III, Hiner ME. Thermal Stability of Vitamin B6 Compounds in Liquid Model Food Systems. J Food Sci. 1983;48(4):1323-1327. doi: 10.1111/j.1365-2621.1983.tb09221.x. View Source
